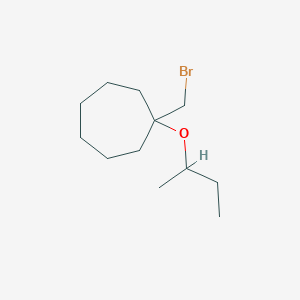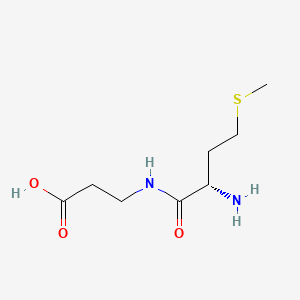
Met-beta-Ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala involves the coupling of L-methionine and beta-alanine. This can be achieved through peptide synthesis techniques, where the carboxyl group of L-methionine is activated and then coupled with the amino group of beta-alanine . Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be scaled up using biotechnological methods. For instance, the production of beta-alanine, a precursor of this compound, can be achieved through microbial fermentation using strains of Escherichia coli or Bacillus subtilis . These methods are environmentally friendly and can produce high yields of beta-alanine, which can then be coupled with L-methionine to form this compound.
化学反応の分析
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The beta-alanine residue can undergo reduction reactions, although this is less common.
Substitution: The amino group of beta-alanine can participate in substitution reactions, forming derivatives of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the methionine residue.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, although this is less common for beta-alanine.
Substitution: Various alkylating agents can be used to modify the amino group of beta-alanine.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Reduced forms of beta-alanine derivatives.
Substitution: Alkylated derivatives of this compound.
科学的研究の応用
Met-beta-Ala has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in muscle endurance.
作用機序
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in biochemical reactions, while the beta-alanine residue can participate in the synthesis of carnosine, a dipeptide with antioxidant properties . These interactions can influence cellular functions and metabolic pathways, contributing to the compound’s overall effects.
類似化合物との比較
Met-beta-Ala can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta amino acid that is a precursor to this compound.
L-methionine: An essential amino acid that is a component of this compound.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
特性
分子式 |
C8H16N2O3S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChIキー |
ANKIAKMHIAGBNN-LURJTMIESA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NCCC(=O)O)N |
正規SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


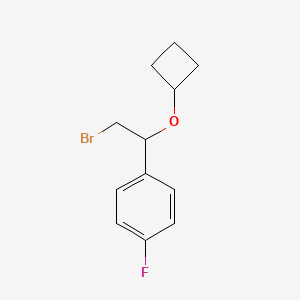
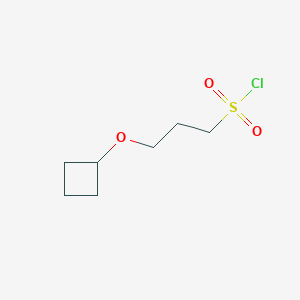
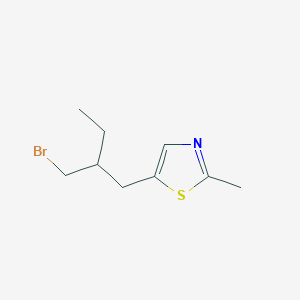
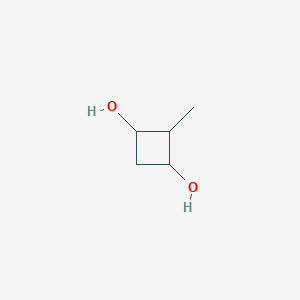
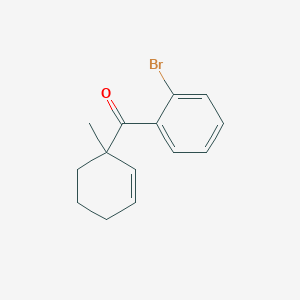
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
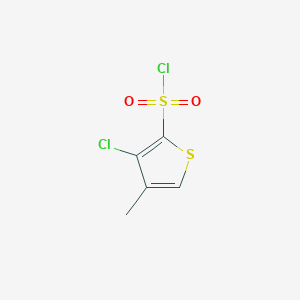
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
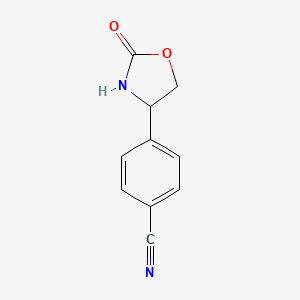
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
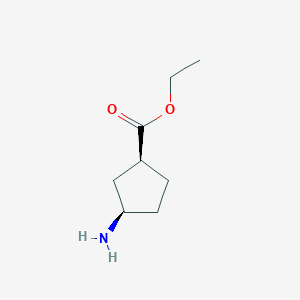
![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
